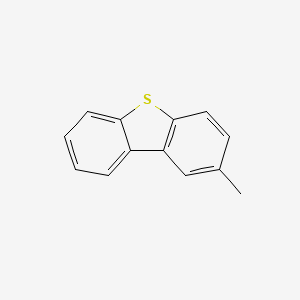

2-Methyldibenzothiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyldibenzothiophene is a useful research compound. Its molecular formula is C13H10S and its molecular weight is 198.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Environmental Chemistry

2-Methyldibenzothiophene is often found in crude oil and coal tar, making it a subject of study in environmental chemistry. Its presence in fossil fuels raises concerns regarding pollution and toxicology. Researchers analyze its behavior during combustion and its potential environmental impact, particularly in aquatic ecosystems where it can accumulate and affect aquatic life .

Case Study: Environmental Impact Assessment

- A study assessed the degradation of polycyclic aromatic hydrocarbons (PAHs), including this compound, in marine environments. The findings indicated that while some compounds degrade rapidly, others persist, posing long-term ecological risks .

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing various organic compounds. Its reactivity allows it to participate in substitution reactions, making it valuable for creating complex molecular structures used in pharmaceuticals and agrochemicals.

Synthetic Pathways:

- Electrophilic Aromatic Substitution: this compound can undergo electrophilic substitution reactions to introduce functional groups.

- Cross-Coupling Reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing larger organic molecules .

Material Science

The compound has potential applications in the development of advanced materials, particularly polymers and dyes. Its unique structure can enhance the properties of materials, such as thermal stability and resistance to degradation.

Research Findings:

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The methyl group at the 2-position activates specific sites for electrophilic attack through hyperconjugation. Notable reactions include:

-

Nitration : Occurs preferentially at the 4- and 6-positions of the unsubstituted benzene ring due to electron-donating effects of the methyl group.

-

Sulfonation : Directs sulfonic acid groups to the 7-position under mild acidic conditions.

Mechanistic Insight :

The sulfur atom in the thiophene ring withdraws electron density, while the methyl group donates electrons locally, creating regioselectivity in EAS reactions (Fig. 1A) .

Thia-Baeyer–Villiger Oxidation

2-MDBT undergoes oxidation via a radical pathway using tert-butyl hydroperoxide (t-BuOOH) and UV light, yielding sulfoxide intermediates (Fig. 1B) . Key findings:

| Condition | Yield of Sulfoxide | Notes |

|---|---|---|

| t-BuOOH + UV light | 89% | Radical pathway confirmed |

| With CuCl₂ | 59% (HPLC) | Single-electron process |

This reaction mimics microbial desulfurization pathways, enabling potential applications in fossil fuel refining .

S-Oxide Formation

Suzuki–Miyaura coupling of 2-MDBT derivatives with arylboronic acids followed by Tf₂O-mediated cyclization produces dibenzothiophene S-oxides (Table 1) :

| Substrate | Catalyst | Product Yield |

|---|---|---|

| 2-Bromobenzenesulfinate | (amphos)₂PdCl₂ | 92% |

| 3-Methylboronic acid | Pd(OAc)₂ | 85% |

Hydrodesulfurization (HDS) Reactivity

2-MDBT participates in HDS via C–S bond cleavage. Rhodium and ruthenium complexes facilitate desulfurization under mild conditions :

-

Rhodium-Catalyzed HDS :

-

Ruthenium-Mediated Desulfurization :

Reaction with [Ru₃(CO)₁₂] yields [Ru₂(C₁₂H₈)(μ-CO)(CO)₅], releasing biphenyl upon hydrogenation .

Steric Effects :

Methyl substitution at the 4,6-positions inhibits reactivity due to buttressing effects, while 2-methyl substitution retains activity .

Metal Complexation and C–S Activation

2-MDBT forms stable complexes with transition metals, enabling catalytic applications:

| Metal Complex | Reaction Outcome | Reference |

|---|---|---|

| (C₅Me₅)Rh(PMe₃)PhH | C–S insertion with puckered ring | |

| [(C₅Me₅)IrH₃]₂ | Double C–S cleavage to µ-sulfido ligand |

Mechanism : Electrophilic activation of sulfur facilitates oxidative addition to metal centers, followed by reductive elimination of desulfurized products .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable selective derivatization:

-

Suzuki–Miyaura Coupling : Achieves aryl-aryl bond formation at sterically unhindered positions (e.g., 3-position) .

-

Propargylation : Pummerer-type reactions introduce propargyl groups at the 1-position of the thiophene ring .

Comparative Reactivity in Substituted Derivatives

Substituents significantly alter reactivity (Table 2):

| Derivative | Reactivity Trend |

|---|---|

| 2-MDBT | High EAS activity at 4/6 positions |

| 4,6-Dimethyldibenzothiophene | Labile S-complex formation |

| 2-Cyanodibenzothiophene | Enhanced electrophilicity at sulfur |

属性

CAS 编号 |

30995-64-3 |

|---|---|

分子式 |

C13H10S |

分子量 |

198.29 g/mol |

IUPAC 名称 |

2-methyldibenzothiophene |

InChI |

InChI=1S/C13H10S/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8H,1H3 |

InChI 键 |

VHUXLBLPAMBOJS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C32 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。